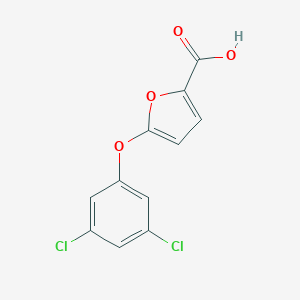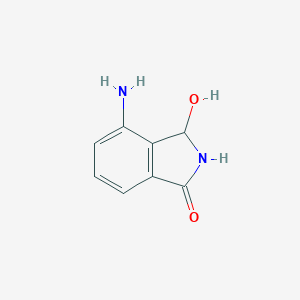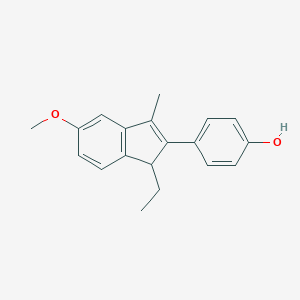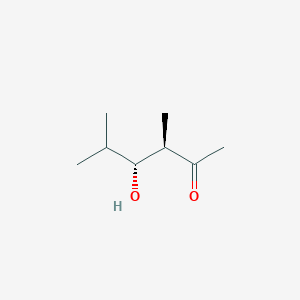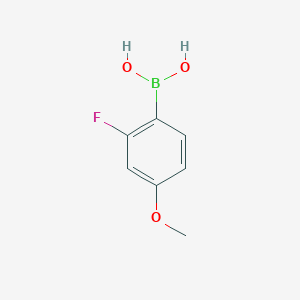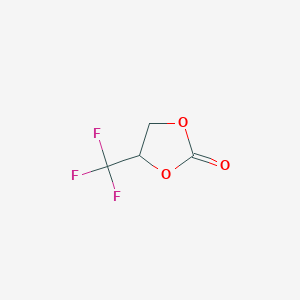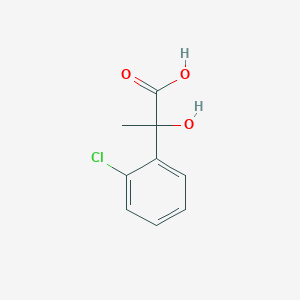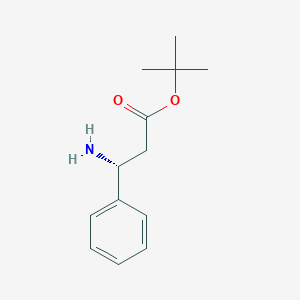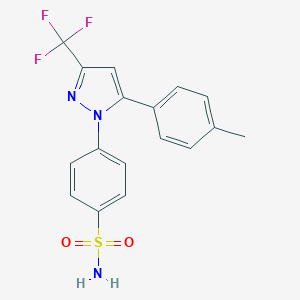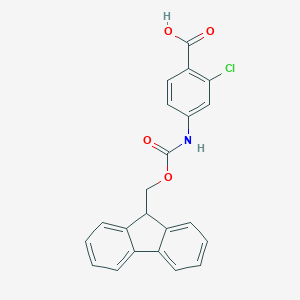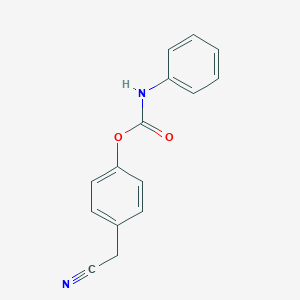
4-(Cyanomethyl)Phenyl N-Phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamate derivatives often involves the reaction of phenols with isocyanates or chloroformates. For example, substituted phenyl N-(2-hydroxybenzyl)carbamates can be synthesized from 2-(aminomethyl)phenols and phenyl chloroformates, showing the versatility and reactivity of phenyl carbamate structures in forming complex molecules (Mindl et al., 2000).
Molecular Structure Analysis
The crystal structure of related compounds reveals intricate details about their molecular conformation. For instance, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives exhibit diverse structures stabilized by intramolecular hydrogen bonds, showcasing the structural diversity attainable with carbamate chemistry (Özer et al., 2009).
Chemical Reactions and Properties
Carbamates undergo various chemical reactions, including cyclization and decarboxylation, leading to the synthesis of cyclic carbamates and other complex structures. The photoredox decarboxylation reaction of N-cyano(α-bromo-α-phenyl)methylanilines, for example, demonstrates the reactivity of carbamate derivatives under solar irradiation, forming four-membered cyclic carbamates (Kaur & Singh, 2014).
Physical Properties Analysis
The physical properties of carbamate derivatives, including their crystal and molecular structures, are crucial for understanding their potential applications. The detailed analysis of molecular and crystal structures, such as that of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, highlights the impact of conformation and hydrogen bonding on their stability and reactivity (Kutulya et al., 2008).
Chemical Properties Analysis
The chemical properties of 4-(Cyanomethyl)Phenyl N-Phenylcarbamate and its derivatives, such as reactivity, stability, and interaction with other molecules, are fundamental to their functionality. The study of the thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate), for instance, provides insight into the stability and reactivity of carbamate groups under heat, revealing potential pathways for the synthesis of isocyanates and other related compounds (Lewandowski & Milchert, 2005).
Aplicaciones Científicas De Investigación
Protective Group in Synthesis
4-(Cyanomethyl)Phenyl N-Phenylcarbamate can be utilized as a protecting group for phenols, primary and secondary amines, and carbamates in chemical synthesis. This protective group is particularly useful due to its stability and ease of removal under specific conditions, especially in the presence of hydrogenolysis-sensitive groups like O- and N-benzyl groups (Benarab et al., 1993).
Chiral Recognition in Chromatography
Phenylcarbamates, including derivatives like this compound, demonstrate significant chiral recognition abilities. They are used as stationary phases in high-performance liquid chromatography (HPLC) for the optical resolution of racemic compounds. The effectiveness of these compounds in chiral recognition is influenced by the inductive effect of substituents at specific positions on the phenyl ring (Okamoto et al., 1986).
Synthesis of Carbamate Group in Pharmaceuticals
The carbamate group, which is a key structural motif in many approved drugs and pro-drugs, is increasingly used in medicinal chemistry and the agrochemical industry. Compounds like this compound can be used in the synthesis of these carbamates, offering efficient and diverse chemical methodologies (Vala et al., 2021).
Binding Studies with Human Serum Albumin
The binding characteristics of derivatives of compounds like this compound to human serum albumin (HSA) are of great interest. Such studies can aid in understanding the pharmacokinetic mechanisms of drugs, as well as in exploring interactions related to drug delivery and efficacy (Karthikeyan et al., 2016).
Aminolysis via Isocyanate Intermediate
Studies on the aminolysis of phenyl N-phenylcarbamate, a process involving compounds like this compound, have revealed insights into reaction mechanisms that could be crucial in organic synthesis and drug development. This research helps in understanding the reactivity of substituted phenyl N-phenylcarbamates in chemical reactions (Ilieva et al., 2013).
Propiedades
IUPAC Name |
[4-(cyanomethyl)phenyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-11-10-12-6-8-14(9-7-12)19-15(18)17-13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZOYFZCTNZOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379154 |
Source


|
| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49671812 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
175135-37-2 |
Source


|
| Record name | 4-(Cyanomethyl)Phenyl N-Phenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

